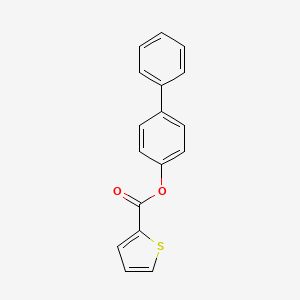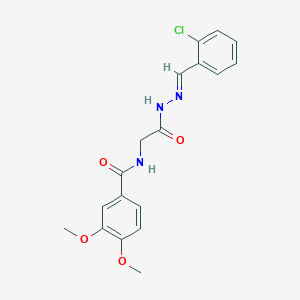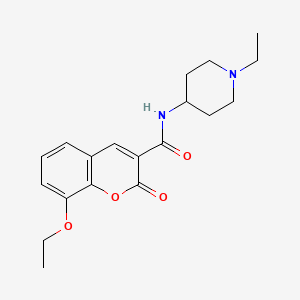![molecular formula C17H9N3O5S B11115448 2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11115448.png)
2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a thiophene ring, a pyranochromene core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranochromene Core: This can be achieved through a condensation reaction involving a suitable aldehyde, a β-keto ester, and a phenol under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving sulfur and an appropriate dicarbonyl compound.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Cyanation: The cyanide group can be introduced using a cyanating agent such as potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used for substitution reactions.
Cyclization: Cyclization can be facilitated by acids (H₂SO₄) or bases (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized products depending on the extent of the reaction.
Scientific Research Applications
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study various biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring and pyranochromene core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL PROPIONATE: Similar structure but with a propionate group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 2-AMINO-4-(5-NITRO-2-THIENYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE imparts unique chemical properties, such as increased reactivity and potential for forming coordination complexes with metals. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C17H9N3O5S |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C17H9N3O5S/c18-7-9-13(11-5-6-12(26-11)20(22)23)14-15(25-16(9)19)8-3-1-2-4-10(8)24-17(14)21/h1-6,13H,19H2 |
InChI Key |
IDMGEJZKKITHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11115377.png)
![4-fluoro-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide](/img/structure/B11115391.png)


![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11115401.png)

![3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11115414.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide](/img/structure/B11115424.png)

![2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11115441.png)
![6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B11115452.png)
![2-(4-tert-butylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11115468.png)
![N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide](/img/structure/B11115469.png)
![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B11115470.png)
